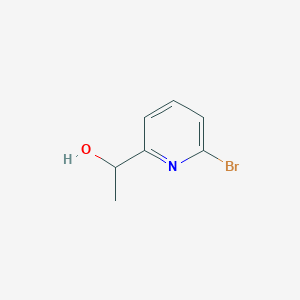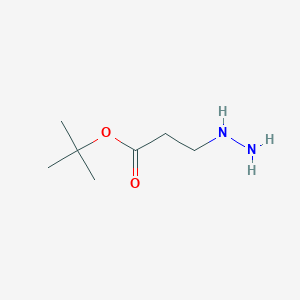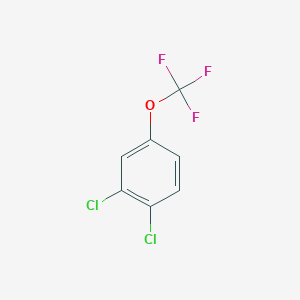
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-, commonly known as BOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
作用機序
BOC inhibits the activity of enzymes by binding to their active sites. It forms a covalent bond with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme. BOC has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
BOC has been found to have various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells by inhibiting the activity of carbonic anhydrase. BOC has also been found to have antiviral properties by inhibiting the activity of HIV protease. It has been studied for its potential use in the treatment of rheumatoid arthritis due to its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using BOC in lab experiments is its potency as an enzyme inhibitor. It has been found to be more potent than other commonly used enzyme inhibitors such as acetazolamide and sulfonamide. However, one of the limitations of using BOC is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
For the study of BOC include the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of BOC involves the condensation of 4-hydroxycoumarin and sulfanilamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 4-nitrobenzaldehyde in the presence of sodium methoxide to obtain BOC. The overall yield of the synthesis process is around 60%.
科学的研究の応用
BOC has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes such as carbonic anhydrase, chymotrypsin, and trypsin. BOC has also been found to have anticancer, antiviral, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and rheumatoid arthritis.
特性
CAS番号 |
198649-70-6 |
|---|---|
分子式 |
C23H17N3O5S |
分子量 |
447.5 g/mol |
IUPAC名 |
1-[4-[(4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C23H17N3O5S/c27-22-16(15-31-21-9-5-4-8-20(21)22)14-24-17-10-12-19(13-11-17)32(29,30)26-23(28)25-18-6-2-1-3-7-18/h1-15H,(H2,25,26,28) |
InChIキー |
IKVIPZVEJDJVOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
同義語 |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N -((phenylamino)carbonyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



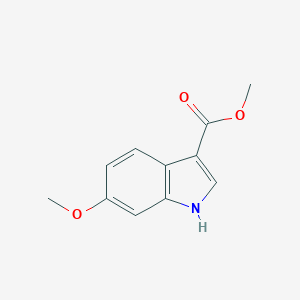
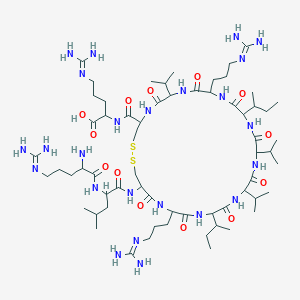
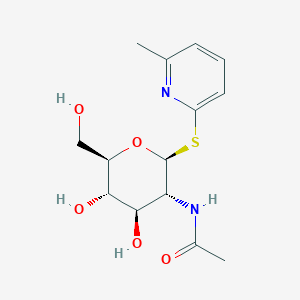
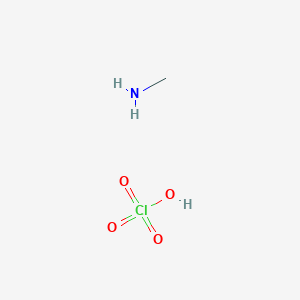
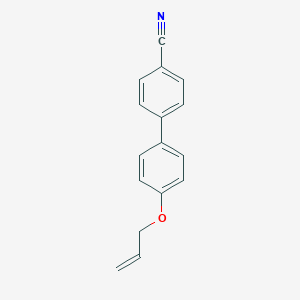
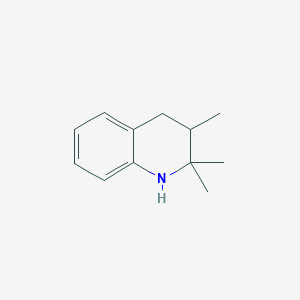
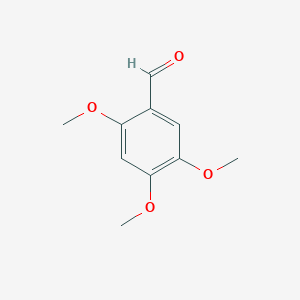
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)
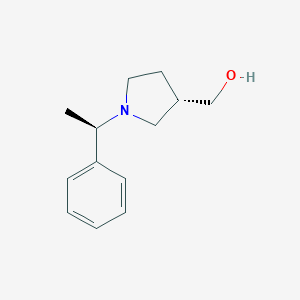
![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

